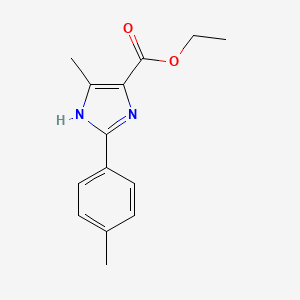

ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate is an organic compound belonging to the imidazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and a 4-methylphenyl group attached to the imidazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a multi-step process, including condensation, cyclization, and esterification. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate has shown promise as a pharmacological agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Acute Lymphoblastic Leukemia (ALL) | 15 | Induction of apoptosis |

| Chronic Myeloid Leukemia (CML) | 20 | Inhibition of cell proliferation |

| Cervical Cancer | 18 | Disruption of cell cycle progression |

| Bladder Cancer | 22 | Activation of caspase pathways |

These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 16 µg/mL | Moderate activity against Gram-negative bacteria |

| Candida albicans | 32 µg/mL | Antifungal activity observed |

Materials Science

The unique structural features of this compound make it a candidate for the development of novel materials. Its potential applications include:

- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, it can be utilized in the fabrication of OLEDs.

- Sensors : The compound's reactivity can be harnessed in sensor technology for detecting specific analytes.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various chemical reactions, facilitating the exploration of new chemical space.

Synthesis Pathways

The synthesis typically involves:

- Reaction of ethyl isocyanoacetate with appropriate amines or acyl chlorides.

- Cycloaddition reactions that lead to the formation of imidazole derivatives.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of this compound, researchers tested its efficacy against a panel of human cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell viability at higher concentrations, suggesting its potential as a lead compound for cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against clinical isolates. The findings revealed effectiveness comparable to standard antibiotics, indicating its potential use in treating infections caused by resistant strains.

Wirkmechanismus

The mechanism of action of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-(4-methylphenyl)-1H-imidazole-4-carboxylate: Similar structure but lacks the 5-methyl group.

Methyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

5-Methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, combined with the methyl and 4-methylphenyl substituents, makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazole family and features specific functional groups that confer distinct chemical properties. Its structure includes:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Ethyl Ester Group : Enhances solubility and bioavailability.

- Methyl and 4-Methylphenyl Substituents : Contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can modulate the activity of proteins involved in critical biological processes. The specific pathways affected depend on the compound's structure-activity relationship (SAR) and the biological context in which it is studied.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown:

- Antibacterial Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : It has also been evaluated for antifungal properties, showing moderate efficacy against various fungal strains .

Case Studies and Research Findings

- Antibacterial Efficacy :

- Mechanistic Insights :

- SAR Analysis :

Summary of Findings

| Biological Activity | Target Organisms | MIC Range (μg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 3.12 - 12.5 | |

| Antifungal | Various fungal strains | Moderate efficacy |

Future Directions

Future research should focus on:

- Exploring Additional Biological Activities : Beyond antimicrobial effects, evaluating potential anti-inflammatory or anticancer properties could broaden the therapeutic applications of this compound.

- Optimization of Structure : Modifying the chemical structure to improve potency and reduce toxicity will be essential for developing viable pharmaceutical candidates.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism will provide deeper insights into its potential as a drug candidate.

Eigenschaften

IUPAC Name |

ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(3)15-13(16-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZMORQMLXMOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656040 | |

| Record name | Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115868-55-8 | |

| Record name | Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.